molecular formula C9H15IO2 B8698114 1-Iodoethyl cyclohexanecarboxylate CAS No. 91871-82-8

1-Iodoethyl cyclohexanecarboxylate

Cat. No.: B8698114
CAS No.: 91871-82-8
M. Wt: 282.12 g/mol
InChI Key: TWTBIIVXJUKVNC-UHFFFAOYSA-N
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Description

1-Iodoethyl cyclohexanecarboxylate is an ester derivative of cyclohexanecarboxylic acid, where the ethyl group is substituted with an iodine atom at the 1-position. Its structure comprises a cyclohexanecarboxylate backbone linked to an iodoethyl moiety (-CH₂CH₂I).

Cyclohexanecarboxylate esters are widely studied for their applications in organic synthesis, flavor chemistry, and metabolic pathways. The presence of iodine in this compound introduces unique reactivity, particularly in nucleophilic substitution and elimination reactions, distinguishing it from non-halogenated analogs.

Properties

CAS No.

91871-82-8

Molecular Formula

C9H15IO2

Molecular Weight

282.12 g/mol

IUPAC Name

1-iodoethyl cyclohexanecarboxylate

InChI

InChI=1S/C9H15IO2/c1-7(10)12-9(11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3

InChI Key

TWTBIIVXJUKVNC-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)C1CCCCC1)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-iodoethyl cyclohexanecarboxylate with key analogs based on substituent groups, molecular weight, and physical state:

Compound Name Substituent Molecular Formula Physical State Key Properties (Inferred/Reported)
This compound -CH₂CH₂I C₉H₁₃IO₂ Likely liquid* High density due to iodine; reactive C-I bond
Ethyl cyclohexanecarboxylate -CH₂CH₃ C₉H₁₄O₂ Liquid Volatile, used in flavoring (10 ppm in foods)
3-Chloropropyl cyclohexanecarboxylate -(CH₂)₃Cl C₁₀H₁₅ClO₂ Liquid Polar, prone to nucleophilic substitution
1-Adamantyl cyclohexanecarboxylate Adamantyl group C₁₇H₂₄O₂ Liquid Bulky substituent; steric hindrance
Methyl 2-bromo-1-cyclohexene-1-carboxylate -Br (cyclic) C₈H₉BrO₂ Solid mp 102–103.5°C; used in hydrolysis studies

*Inferred from analogs in , where most esters are liquids.

Key Observations :

  • Halogen Impact : The iodine atom in this compound increases molecular weight (≈263 g/mol) compared to ethyl (≈166 g/mol) and chloropropyl (≈202 g/mol) analogs. This also reduces volatility and may lower melting points relative to brominated cyclic esters (e.g., ).
  • Reactivity : The C-I bond is more labile than C-Cl or C-Br bonds, favoring elimination (e.g., HI release) or SN2 reactions. In contrast, ethyl and methyl esters undergo hydrolysis to cyclohexanecarboxylic acid and alcohols .
Metabolic Pathways
  • Ethyl Cyclohexanecarboxylate: Hydrolyzes to cyclohexanecarboxylic acid and ethanol. The acid undergoes β-oxidation, leading to ring cleavage (even-carbon side chain) or aromatization to benzoic acid (odd-carbon) .
  • This compound: Expected to hydrolyze to cyclohexanecarboxylic acid and iodoethanol. Iodoethanol may decompose further, releasing iodide ions.

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